N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide
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Overview
Description
- Its intricate structure combines a piperidine ring , a phenyl group , and a tetracyclic core . The presence of multiple nitrogen atoms makes it intriguing for various applications.
N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: , often referred to as for brevity, belongs to the class of .
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several routes. One common approach involves between a and a .
Reaction Conditions: These reactions typically occur under , using suitable and .
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies.
Chemical Reactions Analysis
Reactivity: Compound X undergoes diverse reactions
Common Reagents: Reagents like , , and play crucial roles.
Major Products: These reactions yield derivatives with altered pharmacological properties or enhanced solubility.
Scientific Research Applications
Chemistry: Researchers explore its reactivity for novel drug design.
Biology: Compound X interacts with cellular receptors, influencing biological processes.
Medicine: Investigations focus on its potential as an , , or agent.
Industry: It finds use in and due to its unique structure.
Mechanism of Action
- Compound X likely exerts its effects by binding to specific receptors or enzymes .
- Molecular targets include G protein-coupled receptors or ion channels .
- Intracellular pathways involving second messengers may mediate its actions.
Comparison with Similar Compounds
Uniqueness: Compound X’s tetracyclic core sets it apart from simpler piperidine derivatives.
Similar Compounds: Other related compounds include and .
Remember, this overview provides a glimpse into the fascinating world of Compound X Its applications continue to evolve, and ongoing research sheds light on its full potential
Properties
Molecular Formula |
C29H34N8O |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c1-20-10-8-11-21(2)35(20)19-18-30-26(38)17-9-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15,20-21H,8-11,16-19H2,1-2H3,(H,30,38) |
InChI Key |
JEVUGXBXHKECDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6)C |
Origin of Product |
United States |
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